1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1251923-26-8
VCID: VC3429087
InChI: InChI=1S/C14H16FN3S.ClH/c15-12-3-1-11(2-4-12)14-17-13(10-19-14)9-18-7-5-16-6-8-18;/h1-4,10,16H,5-9H2;1H
SMILES: C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F.Cl
Molecular Formula: C14H17ClFN3S
Molecular Weight: 313.8 g/mol

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride

CAS No.: 1251923-26-8

Cat. No.: VC3429087

Molecular Formula: C14H17ClFN3S

Molecular Weight: 313.8 g/mol

* For research use only. Not for human or veterinary use.

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride - 1251923-26-8

Specification

CAS No. 1251923-26-8
Molecular Formula C14H17ClFN3S
Molecular Weight 313.8 g/mol
IUPAC Name 2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride
Standard InChI InChI=1S/C14H16FN3S.ClH/c15-12-3-1-11(2-4-12)14-17-13(10-19-14)9-18-7-5-16-6-8-18;/h1-4,10,16H,5-9H2;1H
Standard InChI Key SYGLEABZFPDVTM-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F.Cl
Canonical SMILES C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F.Cl

Introduction

Chemical Identity and Physical Properties

Basic Structural Information

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride consists of a 1,3-thiazole core with a 4-fluorophenyl substituent at position 2, a methylene linker at position 4 connecting to a piperazine ring, and exists as a hydrochloride salt. This arrangement of functional groups creates a molecule with multiple potential binding sites for biological targets .

The compound's molecular structure can be represented through various chemical identifiers, which are essential for unambiguous identification in scientific literature and databases. These identifiers are summarized in Table 1 below:

Table 1: Chemical Identity Parameters of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride

ParameterValue
CAS Registry Number1251923-26-8
Molecular FormulaC₁₄H₁₇ClFN₃S
Molecular Weight313.83 g/mol
IUPAC Name2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole; hydrochloride
MDL NumberMFCD16817508
PubChem CID50988615
InChIKeySYGLEABZFPDVTM-UHFFFAOYSA-N
SMILESC1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F.Cl

Physical Characteristics

The compound exists as a solid powder at room temperature . As a hydrochloride salt, it exhibits improved water solubility compared to its free base form, which is an important consideration for both research applications and potential pharmaceutical development. Standard commercial preparations typically specify a minimum purity of 95%, making it suitable for research applications requiring high-quality reagents .

Structural Significance and Reactivity

Key Structural Features

The structure of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride incorporates several pharmacologically significant moieties:

  • Thiazole Heterocycle: This five-membered aromatic ring containing nitrogen and sulfur atoms serves as a versatile scaffold in medicinal chemistry. Thiazole-containing compounds have demonstrated diverse biological activities including anti-inflammatory, antifungal, and central nervous system effects .

  • Piperazine Ring: This six-membered heterocycle with two nitrogen atoms at positions 1 and 4 is present in numerous pharmaceutically active compounds. The piperazine moiety can enhance water solubility and is known to interact with various biological receptors, particularly those in the central nervous system .

  • Fluorophenyl Group: The presence of fluorine on the phenyl ring can significantly alter the compound's pharmacokinetic properties by enhancing metabolic stability, improving membrane permeability, and potentially increasing binding affinity to target proteins .

  • Methylene Linker: The single-carbon bridge connecting the thiazole and piperazine rings provides rotational flexibility, potentially allowing the molecule to adopt optimal conformations for binding to biological targets.

Chemical Reactivity Considerations

Understanding the reactivity profile of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is crucial for handling, storage, and potential chemical modifications:

Synthesis and Preparation Approaches

Comparative Synthetic Analysis

Drawing from the synthesis of related compounds, a potential synthetic route could involve:

  • Initial reaction of a 4-fluorophenyl thioamide with an appropriate α-haloketone to form the 2-(4-fluorophenyl)-substituted thiazole ring .

  • Introduction of a reactive group (such as a halomethyl or hydroxymethyl) at position 4 of the thiazole.

  • Nucleophilic substitution with piperazine to form the 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine intermediate.

  • Treatment with hydrogen chloride to obtain the final hydrochloride salt.

This synthetic approach aligns with general methods described for related compounds, as observed in the preparation of various thiazole-piperazine compounds used in pharmacological studies .

Activity TypeSupporting EvidenceStructural Basis
Antinociceptive (Pain-relieving)Similar compounds with thiazole-piperazine scaffolds demonstrate significant pain-relieving effects through opioid system activation Combined thiazole-piperazine scaffold
NeuroprotectiveRelated compounds show protection against oxidative damage in neuronal cell models Thiazole core with appropriate substituents
AnticholinesteraseCompounds with similar structural elements act as dual cholinesterase inhibitors Thiazole ring with basic nitrogen-containing substituents
Anti-inflammatoryThiazole derivatives with heterocyclic substituents demonstrate anti-inflammatory properties Thiazole core and fluorine substitution
AnthelminticRelated thiazole derivatives show effectiveness against parasitic helminths Thiazole and piperazine moieties

Structure-Activity Relationship Insights

The biological activity of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride would be significantly influenced by its structural components:

  • Thiazole Contribution: Research has demonstrated that thiazole-containing compounds exhibit various central nervous system effects including "anti-schizophrenic, anti-parkinsonian, neuroprotective, acetylcholinesterase inhibitory, anticonvulsant, antidepressant, and sedative-hypnotic effects" .

  • Piperazine Influence: The piperazine moiety is present in several clinically used CNS-active drugs, including "amoxapine, trazodone, hydroxyzine, buspirone, clozapine, aripiprazole, and vortioxetine" . This structural element often contributes to interactions with neurotransmitter receptors and transporters.

  • Fluorine Impact: The 4-fluorophenyl group likely enhances metabolic stability by protecting against oxidative metabolism, while potentially improving blood-brain barrier penetration—a beneficial property for CNS-targeted compounds .

Analytical Characterization Methods

Spectroscopic Identification

Proper identification and characterization of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride typically employs multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would display characteristic signals for aromatic protons of the fluorophenyl group (typically 6.9-7.9 ppm), the thiazole CH (approximately 7.0-7.5 ppm), the methylene linker (around 3.5-4.0 ppm), and the piperazine ring protons (typically 2.5-3.5 ppm).

    • ¹³C NMR would confirm the carbon framework, with characteristic signals for the thiazole carbons, fluorophenyl carbons (showing C-F coupling), and aliphatic carbons.

  • Mass Spectrometry:

    • Would typically show a molecular ion corresponding to the free base (M⁺-HCl) at m/z around L278, with fragmentation patterns reflecting the cleavage at the methylene linker between the thiazole and piperazine moieties.

  • Infrared Spectroscopy (IR):

    • Would display characteristic absorption bands for the C-F bond (typically 1000-1400 cm⁻¹), C=N stretching (approximately 1640-1690 cm⁻¹), aromatic C=C stretching, and N-H stretching from the piperazine salt.

Comparative Analysis with Related Compounds

Structural Analogs

Comparing 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride with structurally related compounds provides valuable insights into its distinctive features and potential advantages:

Table 3: Comparison of Structural Analogs

CompoundCAS NumberKey Structural DifferenceMolecular Weight (g/mol)Potential Implications
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride1251923-26-8Reference compound313.83 Baseline for comparison
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride1177319-42-4Lacks fluorine on phenyl ring295.83 May have different metabolic stability and receptor interactions
1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride1177277-61-0Repositioned substituents on thiazole; different salt form350.28 Altered electronic distribution affecting biological target binding
(3-Fluorophenyl)-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone-Additional fluorophenyl-methanone group399.5 More complex pharmacophore with modified physicochemical properties

Structure-Activity Relationship Considerations

Several structural elements significantly influence the biological activity profile of these compounds:

  • Fluorine Position Effect: The position of fluorine on the phenyl ring (4-position in our compound of interest) affects electron distribution and potentially alters binding to biological targets compared to unsubstituted analogs or those with fluorine at different positions.

  • Thiazole Substitution Pattern: The arrangement of substituents on the thiazole ring—particularly whether the piperazine connects at position 2 or position 4—impacts the three-dimensional orientation of the molecule and consequently its interaction with biological receptors.

  • Salt Form Variation: The presence of one hydrochloride (as in our compound) versus a dihydrochloride (as in some analogs) affects solubility, crystallinity, and potentially bioavailability in research applications.

  • Additional Functional Groups: The introduction of additional groups, such as the fluorophenyl-methanone in some analogs, creates more complex molecules with potentially different receptor selectivity profiles.

Research Applications and Future Directions

Current Research Applications

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride serves multiple purposes in contemporary pharmaceutical research:

  • Pharmacological Probe: The compound's well-defined structure makes it valuable for investigating ligand-receptor interactions, particularly those involving neurotransmitter systems where thiazole-piperazine scaffolds have demonstrated activity .

  • Synthetic Intermediate: It can function as a building block for developing more complex molecules with enhanced potency or selectivity through further modification of the piperazine nitrogen.

  • Reference Standard: In analytical chemistry, it serves as a reference compound for the development and validation of analytical methods for related substances.

Emerging Research Areas

Based on the structural features and known activities of related compounds, several promising research directions emerge:

  • Neurological Disorders: Investigation of potential applications in conditions such as neuropathic pain, neurodegenerative diseases, and neuropsychiatric disorders, leveraging the demonstrated antinociceptive and neuroprotective properties of similar thiazole-piperazine compounds .

  • Anti-inflammatory Applications: Exploration of potential anti-inflammatory activities, building on the established effects of related thiazole derivatives .

  • Parasitic Disease Treatment: Assessment of potential anthelmintic activity, following the demonstrated effectiveness of some thiazole derivatives against parasitic helminths .

Future Development Considerations

Several approaches could enhance the utility and applications of this compound:

  • Structural Optimization: Systematic modification of the basic scaffold to improve potency, selectivity, or pharmacokinetic properties.

  • Advanced Formulation Strategies: Development of specialized delivery systems to optimize bioavailability and targeting for research applications.

  • Mechanism of Action Studies: Detailed investigation of molecular interactions with specific biological targets to better understand structure-activity relationships.

  • Combination Studies: Evaluation of synergistic effects when used in combination with other bioactive compounds in relevant research models.

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